molecular formula C15H11Cl2N3O4S B5015230 N-[(3,5-dichlorophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide

N-[(3,5-dichlorophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide

Cat. No.: B5015230
M. Wt: 400.2 g/mol
InChI Key: MXYVDAYHDNCYDI-UHFFFAOYSA-N
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Description

N-[(3,5-dichlorophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide is a synthetic organic compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes a 3,5-dichlorophenyl group, a carbamothioyl group, and a 4-methoxy-3-nitrobenzamide moiety, making it a complex molecule with potential for various chemical reactions and applications.

Preparation Methods

The synthesis of N-[(3,5-dichlorophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide typically involves multiple steps. One common method starts with the reaction of 3,5-dichloroaniline with carbon disulfide in the presence of a base to form the corresponding thiourea derivative. This intermediate is then reacted with 4-methoxy-3-nitrobenzoyl chloride under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .

Chemical Reactions Analysis

N-[(3,5-dichlorophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[(3,5-dichlorophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3,5-dichlorophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to disruption of cellular processes. For example, it can inhibit the function of mycobacterial membrane protein large 3 (MmpL3), which is essential for the survival of Mycobacterium tuberculosis. This inhibition results in the disruption of the bacterial cell wall synthesis, leading to cell death .

Comparison with Similar Compounds

N-[(3,5-dichlorophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide can be compared with other similar compounds such as:

Properties

IUPAC Name

N-[(3,5-dichlorophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3O4S/c1-24-13-3-2-8(4-12(13)20(22)23)14(21)19-15(25)18-11-6-9(16)5-10(17)7-11/h2-7H,1H3,(H2,18,19,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXYVDAYHDNCYDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC(=CC(=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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